1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
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Overview
Description
1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with lactones under solvent-free conditions . This reaction typically requires heating to facilitate the formation of the pyrazolopyridine ring system. Another approach involves the use of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods reported for synthesizing pyrazolopyridines .
Chemical Reactions Analysis
1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and pyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel drugs, particularly as inhibitors of enzymes like cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs).
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe for studying various biological pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one involves its interaction with specific molecular targets. For example, as a CDK inhibitor, the compound binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins and inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.
Comparison with Similar Compounds
1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature an additional triazole ring fused to the pyrazolopyridine core.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
CAS No. |
1150618-45-3 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-methyl-4H-pyrazolo[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C7H7N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h2-4H,1H3,(H,9,11) |
InChI Key |
DMYMQFCGXNKEEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)C=C2 |
Origin of Product |
United States |
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